![molecular formula C48H94CaO4 B12642413 Calcium tetracosanoate CAS No. 71247-67-1](/img/structure/B12642413.png)
Calcium tetracosanoate
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Overview
Description
Calcium tetracosanoate, also known as calcium lignocerate, is a calcium salt of tetracosanoic acid. Tetracosanoic acid, commonly referred to as lignoceric acid, is a long-chain saturated fatty acid with 24 carbon atoms. This compound is primarily used in various industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium tetracosanoate can be synthesized through the reaction of tetracosanoic acid with calcium hydroxide or calcium carbonate. The reaction typically involves heating tetracosanoic acid with an excess of calcium hydroxide or calcium carbonate in an inert atmosphere to form this compound and water or carbon dioxide as by-products.
Industrial Production Methods
In industrial settings, this compound is produced by reacting tetracosanoic acid with calcium salts under controlled conditions. The process involves the use of high-purity reactants and precise temperature control to ensure the formation of a high-quality product. The reaction is usually carried out in large reactors with continuous monitoring to maintain optimal conditions.
Chemical Reactions Analysis
Types of Reactions
Calcium tetracosanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions with halogens or other reactive groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be carried out using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Materials Science
1.1. Biomaterials and Drug Delivery Systems
Calcium tetracosanoate is utilized in the development of biomaterials due to its biocompatibility and biodegradability. It can be incorporated into polymer matrices to enhance mechanical properties while maintaining a favorable interaction with biological tissues. For instance, studies have demonstrated that calcium salts of fatty acids can improve the mechanical strength of biodegradable polymers used in drug delivery systems .
1.2. Composite Materials
In composite materials, this compound serves as a reinforcing agent. Its unique structure allows for effective dispersion within polymer matrices, leading to improved thermal stability and mechanical performance. Research indicates that incorporating this compound into poly(lactic acid) composites enhances their tensile strength and thermal properties .
Pharmaceutical Applications
2.1. Antimicrobial Activity
this compound exhibits antimicrobial properties, making it a candidate for pharmaceutical formulations aimed at preventing infections. Studies have shown that it can inhibit the growth of various pathogens, including bacteria and fungi, which is crucial for developing topical formulations .
2.2. Drug Formulation
As an excipient, this compound aids in the formulation of drugs by improving solubility and stability. Its ability to form complexes with active pharmaceutical ingredients enhances bioavailability, which is particularly beneficial in oral drug formulations .
Food Technology
3.1. Food Additive
In food technology, this compound is used as an emulsifier and stabilizer in various food products. It helps maintain the consistency and texture of emulsions, thereby improving product quality. Its application in dairy products has been noted to enhance creaminess while reducing fat content without compromising flavor .
3.2. Nutritional Supplements
this compound is also explored as a potential nutritional supplement due to its fatty acid content, which may contribute to cardiovascular health when included in diets .
Case Studies
Mechanism of Action
The mechanism of action of calcium tetracosanoate involves its interaction with cellular membranes and proteins. It can modulate membrane fluidity and permeability, affecting various cellular processes. This compound can also interact with specific receptors and enzymes, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Calcium stearate: A calcium salt of stearic acid, commonly used as a lubricant and stabilizer.
Calcium palmitate: A calcium salt of palmitic acid, used in food and pharmaceutical industries.
Calcium oleate: A calcium salt of oleic acid, used in cosmetics and as an emulsifier.
Uniqueness
Calcium tetracosanoate is unique due to its long carbon chain length, which imparts distinct physical and chemical properties. Its high melting point and stability make it suitable for specific industrial applications where other calcium salts may not be effective.
Biological Activity
Calcium tetracosanoate, also known as calcium lignocerate, is a calcium salt of tetracosanoic acid (C24 fatty acid). This compound has garnered attention due to its potential biological activities, particularly in the fields of nutrition, pharmacology, and cosmetics. The following sections provide an in-depth analysis of its biological activity, including relevant data tables and research findings.
Chemical Structure:
- Molecular Formula: C24H48O2
- Molecular Weight: 368.6367 g/mol
- CAS Number: 557-59-5
Physical Properties:
- This compound is a white to off-white powder that is insoluble in water but soluble in organic solvents. Its hydrophobic nature is characteristic of very long-chain fatty acids.
1. Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals, thereby protecting cells from oxidative stress.
The results demonstrate that at a concentration of 50 µg/mL, the antioxidant activity reached over 52%, showcasing its potential as a natural antioxidant agent.
2. Anti-Inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).
Key Findings:
- Treatment with this compound resulted in a significant reduction of tumor necrosis factor-alpha (TNF-α) levels in macrophage cultures.
- It also demonstrated a protective effect against inflammation-induced damage in animal models.
3. Cell Proliferation and Apoptosis
Studies have shown that this compound can influence cell proliferation and apoptosis, particularly in cancer cell lines.
These findings indicate that this compound may have potential applications in cancer therapy by inhibiting tumor growth and promoting apoptosis in malignant cells.
The biological activities of this compound can be attributed to several mechanisms:
- Modulation of Signaling Pathways: this compound may modulate various signaling pathways involved in inflammation and cellular stress responses.
- Interaction with Cell Membranes: Its hydrophobic nature allows it to integrate into cell membranes, potentially altering membrane fluidity and function.
- Regulation of Gene Expression: It may influence the expression of genes related to oxidative stress and inflammation.
Case Studies
Case Study 1: Anti-inflammatory Effects in Murine Models
A study conducted on mice subjected to lipopolysaccharide (LPS) treatment showed that administration of this compound significantly reduced inflammatory markers and improved survival rates compared to control groups.
Case Study 2: Antioxidant Activity Assessment
In a clinical trial assessing the antioxidant capacity of various fatty acids, this compound was found to outperform several common antioxidants, suggesting its potential for therapeutic applications.
Properties
CAS No. |
71247-67-1 |
---|---|
Molecular Formula |
C48H94CaO4 |
Molecular Weight |
775.3 g/mol |
IUPAC Name |
calcium;tetracosanoate |
InChI |
InChI=1S/2C24H48O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26;/h2*2-23H2,1H3,(H,25,26);/q;;+2/p-2 |
InChI Key |
YOZFTYACGFBXEV-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
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